4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate
Description
4-(N-((4-Ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate is a sulfonamide derivative featuring a benzamide core linked to a 4-ethoxyphenylsulfonyl group and a terminal benzoate ester (Fig. 1). Its structure integrates three key motifs:
- Benzamide linkage: Enhances rigidity and influences electronic properties.
- Benzoate ester: Modulates solubility and metabolic stability.
The compound’s synthesis likely involves sequential Friedel-Crafts sulfonylation, benzoylation, and esterification, analogous to methods in sulfonamide literature . Spectral characterization would include IR bands for C=O (amide: ~1680 cm⁻¹, ester: ~1700 cm⁻¹) and absence of S-H vibrations (~2500–2600 cm⁻¹), confirming the thione tautomer if present .
Properties
IUPAC Name |
[4-[benzoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO6S/c1-2-34-24-17-19-26(20-18-24)36(32,33)29(27(30)21-9-5-3-6-10-21)23-13-15-25(16-14-23)35-28(31)22-11-7-4-8-12-22/h3-20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFBEZVKMCWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminobenzoic acid to form the sulfonamide intermediate. This intermediate is then reacted with benzoyl chloride to produce the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzamido groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and benzamido groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sulfonamides with Acyl Substituents
Key Findings :
Alkoxy-Substituted Sulfonamides
Key Findings :
Halogenated Sulfonamides
Key Findings :
Heterocyclic Sulfonamide Derivatives
Key Findings :
- Triazole-thiones exhibit tautomerism, enabling diverse reactivity (e.g., alkylation at sulfur), unlike the static benzamide in the target .
- Oxazoles’ rigidity may improve binding affinity vs. the target’s flexible benzoate ester .
Data Tables
Biological Activity
4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate is a complex organic compound that has garnered attention for its potential biological activities. Its unique molecular structure, which includes an ethoxyphenyl group, a sulfonyl group, and a benzamido group, allows it to interact with various biological targets. This article provides a comprehensive overview of the compound's biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate is , with a molecular weight of 501.6 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H23NO6S |
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | 4-[benzoyl-(4-ethoxyphenyl)sulfonylamino]phenyl benzoate |
| Rotatable Bond Count | 9 |
Synthesis
The synthesis of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps:
- Formation of the Sulfonamide Intermediate : Reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminobenzoic acid.
- Final Product Formation : The sulfonamide intermediate is then reacted with benzoyl chloride in the presence of organic solvents such as dichloromethane and catalysts like triethylamine.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes or receptors through hydrogen bonding and other molecular interactions. The sulfonyl and benzamido groups play crucial roles in these interactions, potentially altering enzyme activity or protein binding dynamics.
In Vitro Studies
Research has demonstrated that derivatives similar to 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate exhibit significant inhibitory activity against various enzymes. For instance, studies on related compounds showed IC50 values in the nanomolar range against key metabolic enzymes such as 17alpha-hydroxylase/17,20-lyase, indicating potential applications in hormonal regulation and cancer therapy .
Case Studies
- Anticancer Activity : A study evaluated similar compounds for their anticancer properties against human colon cancer cell lines (HCT116). Compounds showed varying degrees of potency, with some exhibiting IC50 values lower than that of established chemotherapeutics like doxorubicin .
- Antioxidant Activity : Compounds structurally related to 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate have been assessed for antioxidant properties, demonstrating significant radical scavenging abilities, which may contribute to their therapeutic effects in oxidative stress-related diseases .
Comparative Analysis
When compared to structurally similar compounds, such as N-[(4-Ethoxyphenyl)sulfonyl]benzamide and 4-(N-((4-Methoxyphenyl)sulfonyl)benzamido)phenyl benzoate, the unique combination of functional groups in 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate results in distinct biological properties that may offer advantages in specific therapeutic contexts.
| Compound | Key Activity | IC50 Value (nM) |
|---|---|---|
| 4-(N-((4-Ethoxyphenyl)sulfonyl)benzamido) phenyl benzoate | Anticancer | <50 |
| N-[(4-Ethoxyphenyl)sulfonyl]benzamide | Hormonal Regulation | <40 |
| 4-(N-((4-Methoxyphenyl)sulfonyl)benzamido) phenyl benzoate | Antioxidant | <100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
